1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1'-(3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a synthetic compound belonging to the class of chemical substances known as benzo[d][1,2,3]triazinone derivatives. This compound, with its unique triazinone core structure, has garnered significant interest in various scientific fields due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide involves multiple reaction steps. The process typically begins with the formation of the benzo[d][1,2,3]triazinone ring through the reaction of an appropriate aromatic amine with nitrous acid. Subsequent steps may include acylation reactions to introduce the propanoyl group and coupling reactions to attach the bipiperidine moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. Automation and continuous flow reactors may be employed to streamline the production process, reduce reaction times, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1'-(3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: : Substitution reactions can replace specific functional groups within the compound, leading to the formation of analogs with potentially enhanced properties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are commonly used in these reactions. Reaction conditions vary depending on the desired transformation, but often include the use of solvents (e.g., dichloromethane), temperature control, and inert atmospheres (e.g., nitrogen gas).
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: : This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: : It is used as a tool to study cellular processes and signal transduction pathways.
Medicine: : Research indicates that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : It is utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide is complex and involves multiple molecular targets. Studies suggest that it interacts with specific enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzo[d][1,2,3]triazinone derivatives and related triazine-based compounds. Comparisons reveal that 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide exhibits unique structural features, such as the bipiperidine moiety, which confer distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its combination of the benzo[d][1,2,3]triazinone core and the bipiperidine moiety, resulting in a compound with versatile reactivity and potential therapeutic applications.
This in-depth exploration of this compound highlights its significance in scientific research and potential applications across various fields
Properties
IUPAC Name |
1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c22-20(30)21(26-11-4-1-5-12-26)9-14-25(15-10-21)18(28)8-13-27-19(29)16-6-2-3-7-17(16)23-24-27/h2-3,6-7H,1,4-5,8-15H2,(H2,22,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOFOYJWBXMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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